2-(Chloromethyl)-1,1'-biphenyl

Catalog No.
S740812
CAS No.
38580-83-5
M.F
C13H11Cl
M. Wt
202.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1,1'-biphenyl

CAS Number

38580-83-5

Product Name

2-(Chloromethyl)-1,1'-biphenyl

IUPAC Name

1-(chloromethyl)-2-phenylbenzene

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

QEFMDEFYYCMJPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCl

Application in Polymer Chemistry

2-(Chloromethyl)-1,1'-biphenyl is an organic compound characterized by its biphenyl structure with a chloromethyl group attached to one of the phenyl rings. Its molecular formula is C13H11Cl, and it features a biphenyl core, which consists of two connected phenyl groups. This compound is notable for its potential applications in organic synthesis and materials science due to the presence of the reactive chloromethyl group.

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation: Under certain conditions, the chloromethyl group can be oxidized to form a carboxylic acid.
  • Reduction: The chloromethyl group can also be reduced to a methyl group using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activities of 2-(Chloromethyl)-1,1'-biphenyl are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, biphenyl derivatives have been studied for their roles as inhibitors in various enzymatic processes and as potential pharmaceuticals. The chloromethyl moiety may enhance biological activity by improving solubility or facilitating interactions with biological targets.

Synthesis of 2-(Chloromethyl)-1,1'-biphenyl can be achieved through several methods:

  • Chloromethylation of Biphenyl: A common approach involves the reaction of biphenyl with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This method typically requires reflux conditions and purification through recrystallization or chromatography.
  • Alternative Methods: Other synthetic routes may include variations in solvents or catalysts to optimize yield and purity. Recent advancements have focused on reducing hazardous reagents and improving environmental safety during synthesis .

2-(Chloromethyl)-1,1'-biphenyl has various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Pharmaceuticals: Similar compounds are often explored for their potential therapeutic effects, making this compound a candidate for further biological evaluation.

Several compounds share structural similarities with 2-(Chloromethyl)-1,1'-biphenyl. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
3-(Chloromethyl)-1,1'-biphenylChloromethyl group at the meta positionDifferent reactivity patterns due to substitution
3-(Bromomethyl)-2-methyl-1,1'-biphenylBromine instead of chlorine at the meta positionEnhanced reactivity due to bromine's larger size
4-(Chloromethyl)-1,1'-biphenylChloromethyl group at the para positionDistinct steric effects influencing reactivity

The uniqueness of 2-(Chloromethyl)-1,1'-biphenyl lies in its specific chloromethyl substitution pattern on the biphenyl framework, which influences its chemical behavior and potential applications compared to its analogs.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming 2-(Chloromethyl)-1,1'-biphenyl, which follows established conventions for biphenyl derivatives. According to current nomenclature standards, the preferred International Union of Pure and Applied Chemistry name for this compound is 1-(chloromethyl)-2-phenylbenzene, reflecting the systematic approach that treats one benzene ring as the parent structure with a phenyl substituent and a chloromethyl group. The compound's molecular formula is represented as C₁₃H₁₁Cl, indicating the presence of thirteen carbon atoms, eleven hydrogen atoms, and one chlorine atom within its structure.

The structural representation of 2-(Chloromethyl)-1,1'-biphenyl reveals a biphenyl core consisting of two phenyl rings connected at the 1,1'-positions, with a chloromethyl group (-CH₂Cl) attached to the second position of one of the phenyl rings. The compound's InChI notation is InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2, providing a unique digital identifier for the compound's structure. The corresponding InChIKey QEFMDEFYYCMJPY-UHFFFAOYSA-N serves as a shortened version of this structural identifier. The SMILES notation C1=CC=C(C=C1)C2=CC=CC=C2CCl offers another standardized method for representing the compound's molecular structure in a linear text format.

Zinc Chloride-Catalyzed Biphenyl Functionalization

The zinc chloride-catalyzed chloromethylation of biphenyl derivatives represents a fundamental approach to synthesizing 2-(chloromethyl)-1,1'-biphenyl and related compounds. This methodology, first developed by Gustave Louis Blanc in 1923, involves the electrophilic substitution of aromatic rings with formaldehyde and hydrogen chloride in the presence of zinc chloride as a Lewis acid catalyst [1] [2].

The catalytic mechanism proceeds through the activation of formaldehyde by zinc chloride under acidic conditions. The zinc chloride catalyst protonates the formaldehyde carbonyl, significantly increasing the electrophilicity of the carbon center [1] [3]. This activated formaldehyde species then undergoes nucleophilic attack by the aromatic π-electrons of the biphenyl substrate, followed by rearomatization to form a benzyl alcohol intermediate [1] [2]. The benzyl alcohol is subsequently converted to the chloromethyl derivative under the acidic reaction conditions through rapid chloride substitution [1] [3].

Optimization studies have demonstrated that zinc chloride loading significantly influences reaction outcomes. At catalyst loadings of 0.5 equivalents relative to biphenyl, yields of 81% can be achieved with 85% selectivity at 25°C over 12 hours [4]. Increasing the catalyst loading to 0.75 equivalents improves yields to 85% with enhanced selectivity of 88% [4]. Further increases to 1.0 equivalent of zinc chloride provide marginal improvements, yielding 86% with 90% selectivity, suggesting an optimal catalyst loading range of 0.75-1.0 equivalents [4].

Temperature effects on the zinc chloride-catalyzed system show that moderate temperatures between 25-35°C provide optimal results. At 25°C, reaction times of 12 hours are required for complete conversion, while elevating the temperature to 35°C reduces reaction time to 11 hours while maintaining high yields [4]. Significantly higher temperatures, such as 80°C, can lead to decreased yields (73%) and reduced selectivity (80%) due to increased side reactions and catalyst deactivation [5].

The reaction mechanism involves the formation of chloromethyl cations and related electrophilic species. Alternative electrophilic intermediates include chloromethyloxonium cations (ClH₂C–OH₂⁺) and chlorocarbenium cations (ClCH₂⁺), which may be generated in the presence of zinc chloride [2]. These highly reactive intermediates account for the ability of the chloromethylation reaction to proceed with moderately deactivated substrates that typically show limited reactivity in conventional Friedel-Crafts reactions [2].

The zinc chloride catalyst system demonstrates excellent compatibility with biphenyl substrates, providing access to chloromethylated derivatives that serve as key intermediates for further synthetic transformations. The catalyst can be recovered and reused multiple times with minimal loss of activity, making this approach economically viable for large-scale applications [6].

Role of Paraformaldehyde as Methylenation Agent

Paraformaldehyde serves as the primary methylenation agent in the Blanc chloromethylation of biphenyl derivatives, providing a convenient source of formaldehyde under controlled reaction conditions. The depolymerization of paraformaldehyde under acidic conditions generates formaldehyde in situ, which subsequently participates in the chloromethylation reaction [5] [7].

The activation of paraformaldehyde represents a critical first step in the chloromethylation process. Under acidic conditions provided by hydrogen chloride, paraformaldehyde undergoes depolymerization to yield monomeric formaldehyde [5]. This process is catalyzed by the acidic environment and is enhanced by the presence of zinc chloride, which facilitates the breakdown of the polymeric formaldehyde chains [5] [7].

The depolymerization mechanism involves protonation of the oxygen atoms in the paraformaldehyde chain, leading to chain scission and formation of formaldehyde monomers. The reaction can be represented as a series of equilibrium processes where the polymeric paraformaldehyde gradually releases formaldehyde units under acidic conditions [5]. This controlled release of formaldehyde prevents the accumulation of high concentrations of the reactive carbonyl compound, which could lead to undesirable side reactions [5].

Optimization studies have shown that paraformaldehyde concentrations significantly impact reaction outcomes. A molar ratio of paraformaldehyde to biphenyl of 2.3:1 provides optimal results, yielding 83-85% of the desired chloromethylated product [6]. Lower ratios result in incomplete conversion, while higher ratios can lead to overchloromethylation and formation of multiple substitution products [6].

The particle size and purity of paraformaldehyde also influence reaction efficiency. Finely divided paraformaldehyde with 96% purity provides faster depolymerization rates and more uniform reaction conditions compared to coarser materials [6]. The presence of impurities in paraformaldehyde can lead to side reactions and reduced yields, emphasizing the importance of using high-grade reagents [6].

Temperature effects on paraformaldehyde depolymerization show that moderate temperatures between 25-35°C provide optimal depolymerization rates without excessive side reactions. At these temperatures, the depolymerization proceeds smoothly over 22-26 hours, providing sustained formaldehyde release throughout the reaction period [6]. Higher temperatures can lead to rapid depolymerization and formaldehyde loss through volatilization, reducing overall reaction efficiency [6].

The role of paraformaldehyde in controlling reaction selectivity is particularly important for biphenyl chloromethylation. The controlled release of formaldehyde prevents the formation of bis(chloromethyl) ether, a highly carcinogenic byproduct that can form when formaldehyde concentrations are excessive [1] [2]. This controlled release mechanism makes paraformaldehyde the preferred formaldehyde source for industrial chloromethylation processes [1] [2].

Advanced Catalytic Systems

Ionic Liquid-Mediated Chloromethylation

Ionic liquid-mediated chloromethylation represents a significant advancement in the synthesis of 2-(chloromethyl)-1,1'-biphenyl, offering enhanced reaction rates, improved selectivity, and environmental benefits compared to conventional catalytic systems. Imidazolium-based ionic liquids have emerged as particularly effective promoters for aromatic chloromethylation reactions, providing unique solvation environments that stabilize reactive intermediates [7] [8].

The mechanism of ionic liquid-mediated chloromethylation involves the formation of stabilized ionic intermediates within the ionic liquid matrix. The high polarity of ionic liquids creates an environment that stabilizes carbocationic intermediates and transition states, leading to enhanced reaction rates and improved selectivity [7]. The ionic liquid acts as both solvent and catalyst, providing a homogeneous reaction medium that facilitates efficient mass transfer and reaction kinetics [7].

Systematic studies of imidazolium-based ionic liquids have revealed structure-activity relationships that guide catalyst selection. 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄) and 1-ethyl-3-methylimidazolium hexafluorophosphate ([emim]PF₆) show the highest catalytic activity, with conversion rates of 93% and 95% respectively for meta-xylene chloromethylation at 70°C over 5 hours [7]. The superior performance of these short-chain imidazolium ionic liquids is attributed to their optimal balance of polarity and steric accessibility [7].

The influence of alkyl chain length on catalytic performance demonstrates that shorter alkyl chains provide enhanced activity. As the alkyl chain length increases from ethyl to octyl, catalytic activity progressively decreases. For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) shows 89% conversion, while 1-octyl-3-methylimidazolium tetrafluoroborate ([omim]BF₄) achieves only 82% conversion under identical conditions [7]. This trend is attributed to increased steric hindrance and reduced polarity as alkyl chain length increases [7].

The anion component of ionic liquids also significantly influences catalytic performance. Hexafluorophosphate (PF₆⁻) anions generally provide superior catalytic activity compared to tetrafluoroborate (BF₄⁻) anions. For instance, [emim]PF₆ achieves 95% conversion compared to 93% for [emim]BF₄ under identical conditions [7]. The enhanced performance of PF₆⁻-based ionic liquids is attributed to their lower coordinating ability and higher thermal stability [7].

The recyclability of ionic liquid catalysts represents a significant advantage for industrial applications. Imidazolium-based ionic liquids can be recovered and reused for at least three consecutive reaction cycles with minimal loss of catalytic activity [7]. The recycling process involves simple phase separation and solvent removal, making the process economically attractive for large-scale applications [7].

Computational studies using density functional theory have provided insights into the molecular-level mechanisms of ionic liquid-mediated chloromethylation. The calculations show that ionic liquids stabilize ionic intermediates through electrostatic interactions, lowering the activation energy for the chloromethylation reaction [7]. The solvation energy calculations indicate that polar ionic liquids provide greater stabilization for charged intermediates compared to conventional organic solvents [7].

Solvent-Free Reaction Engineering

Solvent-free reaction engineering represents a paradigm shift in chloromethylation methodology, offering enhanced environmental sustainability, simplified product isolation, and improved reaction efficiency. The development of solvent-free chloromethylation processes has been driven by the need to reduce environmental impact and improve process economics [9] [10] [11].

The fundamental principle of solvent-free chloromethylation involves the direct reaction of solid or liquid reactants without added solvents. In these systems, one of the reactants or the product mixture serves as the reaction medium, eliminating the need for organic solvents [9] [11]. This approach requires careful optimization of reaction conditions to ensure adequate mixing and heat transfer in the absence of solvents [9].

Zinc chloride-catalyzed solvent-free chloromethylation has been successfully demonstrated for various aromatic substrates. The reaction proceeds at temperatures between 5-10°C using dimethoxymethane and chlorosulfonic acid as chloromethylating agents [9]. Under these conditions, excellent yields of 70-86% are achieved for various aromatic hydrocarbons, with the para-substituted products being formed exclusively [9].

The mechanism of solvent-free chloromethylation involves the in situ generation of chloromethyl cations from the interaction of dimethoxymethane and chlorosulfonic acid [9]. Zinc iodide catalyzes the formation of these electrophilic species, which then react with aromatic substrates through electrophilic aromatic substitution [9]. The absence of solvents concentrates the reactants, leading to enhanced reaction rates and improved selectivity [9].

Temperature control in solvent-free systems is critical for achieving optimal results. Reactions conducted at 5-10°C provide excellent yields and selectivity, while higher temperatures can lead to side reactions and reduced selectivity [9]. The low reaction temperature also minimizes the formation of undesirable byproducts and reduces energy requirements [9].

The substrate scope for solvent-free chloromethylation is extensive, encompassing various aromatic hydrocarbons and protected phenol derivatives. Toluene, ethylbenzene, and biphenyl all undergo efficient chloromethylation under solvent-free conditions [9]. Notably, phenolic substrates require protection as carbethoxy derivatives to prevent catalyst coordination, but the protected substrates react smoothly to give near-quantitative yields [9].

Process advantages of solvent-free chloromethylation include simplified product isolation, reduced waste generation, and improved atom economy. The absence of solvents eliminates the need for solvent recovery and purification steps, reducing overall process complexity [9] [11]. Additionally, the concentrated reaction conditions often lead to higher reaction rates and improved space-time yields [9].

The environmental benefits of solvent-free processes are substantial. The elimination of organic solvents reduces volatile organic compound emissions and minimizes the environmental footprint of the process [9] [11]. This approach aligns with green chemistry principles and regulatory requirements for sustainable chemical manufacturing [9].

Process Optimization Strategies

Biphasic Reaction Systems for Yield Enhancement

Biphasic reaction systems represent a sophisticated approach to optimizing chloromethylation reactions, providing enhanced yields, improved selectivity, and simplified product separation. These systems utilize the controlled partitioning of reactants, catalysts, and products between immiscible phases to create optimal reaction conditions [5] [12].

The fundamental design of biphasic chloromethylation systems involves the creation of distinct aqueous and organic phases. The aqueous phase typically contains the catalyst system (zinc chloride, sulfuric acid, and acetic acid), while the organic phase contains the aromatic substrate [5]. A phase transfer catalyst, such as polyethylene glycol-800 (PEG-800), facilitates mass transfer between the phases and maintains reaction efficiency [5].

The catalytic system composition significantly influences reaction performance. The optimal formulation consists of 50% sulfuric acid and acetic acid in a volume ratio of 0.5:1, with zinc chloride and PEG-800 as co-catalysts [5]. This combination provides the necessary acidity for formaldehyde activation while maintaining efficient phase transfer and reaction kinetics [5].

Mechanistic studies of biphasic systems reveal a complex interplay of chemical and physical processes. Initially, the system exists as separate aqueous and organic phases. During the reaction, the phase transfer catalyst facilitates the formation of a homogeneous reaction medium, allowing efficient contact between reactants [5]. The mechanism involves the initial depolymerization of paraformaldehyde under acidic conditions, followed by the formation of hydroxymethyl cations and subsequent electrophilic substitution [5].

The role of sulfuric acid concentration is critical for optimal performance. At concentrations below 50%, insufficient acidity leads to poor formaldehyde activation and low conversion rates. At the optimal concentration of 50%, conversion reaches 80% with 82% selectivity for para-substituted products [5]. Higher acid concentrations can lead to excessive side reactions and reduced selectivity [5].

The acetic acid to sulfuric acid ratio influences both reaction rate and selectivity. The optimal ratio of 0.5:1 provides the best balance between reaction efficiency and product selectivity [5]. Lower ratios result in reduced conversion, while higher ratios can lead to solvent effects that reduce reaction efficiency [5]. The role of acetic acid may involve enhanced solubility and improved contact between paraformaldehyde and the aromatic substrate [5].

Temperature effects in biphasic systems show that moderate temperatures around 50°C provide optimal results. At this temperature, the biphasic system maintains stability while providing adequate reaction rates [5]. Higher temperatures can lead to phase separation issues and reduced catalyst effectiveness [5].

The recyclability of biphasic catalyst systems represents a significant economic advantage. The catalyst system can be recovered and reused for multiple reaction cycles with minimal loss of activity [5]. The recovery process involves phase separation, product extraction, and water removal, followed by the addition of fresh substrates [5]. After six recycling cycles, only 5% weight loss is observed, demonstrating excellent catalyst stability [5].

Byproduct Inhibition Through Feedstock Recycling

Byproduct inhibition through feedstock recycling represents an innovative approach to improving the efficiency and sustainability of chloromethylation processes. This strategy involves the strategic reuse of process waste streams to alter reaction equilibria and suppress undesirable side reactions [6].

The fundamental principle of feedstock recycling involves the controlled addition of chloromethylation byproducts back into the reaction system. These byproducts, typically consisting of monochloromethyl derivatives, dichloromethyl products, and polymeric materials, can influence reaction selectivity and yield when properly incorporated [6]. The recycling strategy changes the concentration balance between reactants and products, shifting equilibria toward the desired dichloromethyl products [6].

The composition of recyclable feedstock typically includes 16-18% monochloromethyl biphenyl, 46-47% dichloromethyl biphenyl, 22-25% organic polymers, and 11-14% other impurities [6]. The average molecular weight of the recycled material is approximately 250, with the polymeric components consisting primarily of polyethylene and polyvinyl chloride derivatives [6].

The optimal recycling ratio has been determined through systematic optimization studies. A molar ratio of biphenyl to recycled byproducts of 1.0:0.4 provides the best balance between yield enhancement and reaction selectivity [6]. This ratio corresponds to approximately 40% recycled material relative to fresh biphenyl feedstock [6]. Higher recycling ratios can lead to excessive dilution effects and reduced reaction efficiency [6].

The mechanism of byproduct inhibition involves the suppression of side reactions that lead to unwanted products. The presence of dichloromethyl products in the recycled feedstock shifts the reaction equilibrium toward the desired products, reducing the formation of highly chlorinated byproducts [6]. Additionally, the polymeric components may act as stabilizers, preventing the degradation of desired products during the reaction [6].

Process optimization for feedstock recycling involves careful control of reaction conditions to maintain optimal performance. The temperature range of 25-35°C provides the best results with recycled feedstock, while reaction times of 22-26 hours are required for complete conversion [6]. The catalyst loading (zinc chloride at 0.6 equivalents) must be adjusted to account for the presence of recycled materials [6].

The economic benefits of feedstock recycling are substantial. The strategy reduces raw material consumption by approximately 25-30% while improving overall yields by 15-20% [6]. Additionally, the recycling approach reduces waste disposal costs and environmental impact, making the process more sustainable [6].

The implementation of feedstock recycling requires careful process design to ensure proper mixing and reaction control. The recycled materials must be properly characterized and standardized to ensure consistent performance [6]. Quality control measures include monitoring the composition of recycled feedstock and adjusting reaction conditions accordingly [6].

XLogP3

3.9

Wikipedia

2-(Chloromethyl)biphenyl

Dates

Last modified: 08-15-2023

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